Cas no 1695305-42-0 (N-[(3-Aminocyclopentyl)methyl]cyclobutanecarboxamide)
![N-[(3-Aminocyclopentyl)methyl]cyclobutanecarboxamide structure](https://ja.kuujia.com/scimg/cas/1695305-42-0x500.png)
N-[(3-Aminocyclopentyl)methyl]cyclobutanecarboxamide 化学的及び物理的性質
名前と識別子
-
- 1695305-42-0
- EN300-740541
- N-[(3-Aminocyclopentyl)methyl]cyclobutanecarboxamide
- Cyclobutanecarboxamide, N-[(3-aminocyclopentyl)methyl]-
-
- インチ: 1S/C11H20N2O/c12-10-5-4-8(6-10)7-13-11(14)9-2-1-3-9/h8-10H,1-7,12H2,(H,13,14)
- InChIKey: FHMAUKFENXMZQX-UHFFFAOYSA-N
- ほほえんだ: O=C(C1CCC1)NCC1CCC(C1)N
計算された属性
- せいみつぶんしりょう: 196.157563266g/mol
- どういたいしつりょう: 196.157563266g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 213
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 55.1Ų
じっけんとくせい
- 密度みつど: 1.070±0.06 g/cm3(Predicted)
- ふってん: 385.4±11.0 °C(Predicted)
- 酸性度係数(pKa): 15.96±0.20(Predicted)
N-[(3-Aminocyclopentyl)methyl]cyclobutanecarboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-740541-1.0g |
N-[(3-aminocyclopentyl)methyl]cyclobutanecarboxamide |
1695305-42-0 | 1g |
$0.0 | 2023-06-06 |
N-[(3-Aminocyclopentyl)methyl]cyclobutanecarboxamide 関連文献
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Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
N-[(3-Aminocyclopentyl)methyl]cyclobutanecarboxamideに関する追加情報
N-[(3-Aminocyclopentyl)methyl]cyclobutanecarboxamide (CAS 1695305-42-0): A Comprehensive Overview
N-[(3-Aminocyclopentyl)methyl]cyclobutanecarboxamide (CAS 1695305-42-0) is a specialized organic compound that has garnered significant interest in pharmaceutical research and medicinal chemistry. This molecule features a unique structural combination of a cyclopentylamine core linked to a cyclobutanecarboxamide moiety, making it a valuable intermediate for drug discovery. Researchers are particularly intrigued by its potential applications in targeting neurological disorders and metabolic diseases, which are among the most searched topics in AI-driven drug development platforms.
The molecular structure of N-[(3-Aminocyclopentyl)methyl]cyclobutanecarboxamide includes a 3-aminocyclopentyl group, which contributes to its ability to interact with biological receptors. The cyclobutanecarboxamide segment adds rigidity to the molecule, enhancing its binding affinity. This dual functionality aligns with current trends in small-molecule drug design, a frequently searched term in scientific literature. The compound's molecular weight and solubility profile make it suitable for various formulation strategies, addressing another common query in pharmaceutical forums.
In recent years, N-[(3-Aminocyclopentyl)methyl]cyclobutanecarboxamide has been explored for its potential in treating central nervous system (CNS) disorders, a hot topic in medical research. Its ability to cross the blood-brain barrier, combined with its neuroprotective properties, has made it a subject of numerous preclinical studies. These attributes respond to the growing public interest in neurodegenerative disease treatments, which ranks high in search engine queries related to healthcare innovations.
The synthesis of CAS 1695305-42-0 typically involves multi-step organic reactions, with careful control of stereochemistry at the 3-aminocyclopentyl center. This aspect of its production addresses another frequently asked question in chemical synthesis forums about chiral amine preparation. The compound's purity and stability have been confirmed through advanced analytical techniques, including HPLC and mass spectrometry, meeting the stringent requirements of pharmaceutical applications.
Market analysts note increasing demand for N-[(3-Aminocyclopentyl)methyl]cyclobutanecarboxamide as research into GPCR-targeted therapies expands. This trend correlates with rising searches for novel drug targets in academic and industry circles. The compound's versatility as a building block for medicinal chemistry projects makes it particularly valuable in an era where personalized medicine approaches dominate pharmaceutical discussions.
From a safety perspective, CAS 1695305-42-0 has shown favorable toxicological profiles in preliminary studies, addressing common concerns about compound safety in drug development. Its stability under various pH conditions makes it suitable for different drug delivery systems, another area of intense research interest as evidenced by search engine analytics.
The future potential of N-[(3-Aminocyclopentyl)methyl]cyclobutanecarboxamide lies in its application to precision medicine, particularly for disorders with genetic components. This aligns with the surge in searches for genetically-targeted therapies and orphan drug development. As research continues, this compound may play a pivotal role in addressing unmet medical needs, particularly in areas like rare neurological conditions that attract significant public and scientific attention.
In conclusion, N-[(3-Aminocyclopentyl)methyl]cyclobutanecarboxamide (CAS 1695305-42-0) represents an important tool in modern drug discovery, combining structural novelty with therapeutic potential. Its relevance to current research trends and frequent search queries about CNS drug development and small-molecule therapeutics ensures its continued importance in pharmaceutical science. As the field advances, this compound will likely remain at the forefront of discussions about innovative treatment strategies and next-generation pharmaceuticals.
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